2-(Cyclopropylamino)nicotinonitrile

Description

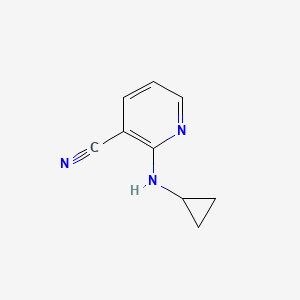

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclopropylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-6-7-2-1-5-11-9(7)12-8-3-4-8/h1-2,5,8H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVWMXLKPISDFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=CC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467817 | |

| Record name | 2-(cyclopropylamino)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52583-90-1 | |

| Record name | 2-(cyclopropylamino)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyclopropylamino-nicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Cyclopropylamino)nicotinonitrile

CAS Number: 52583-90-1

Abstract

This technical guide provides a comprehensive overview of 2-(Cyclopropylamino)nicotinonitrile, a key heterocyclic building block with significant applications in medicinal chemistry and drug discovery. The document elucidates the compound's chemical and physical properties, provides a detailed, field-proven protocol for its synthesis via nucleophilic aromatic substitution, and explores its emerging role as a structural motif in the development of novel therapeutics, particularly in the field of targeted protein degradation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic and discovery programs.

Introduction: The Strategic Importance of the Nicotinonitrile Scaffold

The nicotinonitrile, or 3-cyanopyridine, framework is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1] Its unique electronic properties and ability to participate in a variety of chemical transformations make it a valuable starting point for the synthesis of complex molecular architectures with diverse biological activities. The introduction of a cyclopropylamino group at the 2-position, yielding this compound, further enhances its utility by incorporating a strained, three-dimensional element that can improve metabolic stability, binding affinity, and other critical drug-like properties.[2] This guide will focus on the synthesis, properties, and applications of this important chemical entity.

Physicochemical and Safety Data

A thorough understanding of a compound's physical and safety properties is paramount for its effective and safe use in a laboratory setting.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.[3][4][5][6][7][8]

| Property | Value | Source |

| CAS Number | 52583-90-1 | [3][4][5][6][7][8] |

| Molecular Formula | C₉H₉N₃ | [3][4][5][6][7][8] |

| Molecular Weight | 159.19 g/mol | [3][4][5][6][7][8] |

| IUPAC Name | 2-(cyclopropylamino)pyridine-3-carbonitrile | [8] |

| Appearance | Solid (predicted) | |

| Storage Temperature | Room temperature, under inert atmosphere | [4] |

Safety and Handling

This compound is classified as an irritant.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements: [3]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Synthesis of this compound: A Detailed Protocol

The most direct and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, typically a halide, from the 2-position of the pyridine ring by cyclopropylamine.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of heterocyclic chemistry. In this case, the electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen atom activates the 2-position towards nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[4]

Caption: SNAr reaction pathway for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is based on established procedures for the SNAr amination of 2-halopyridines.[3][6]

Materials:

-

2-Chloronicotinonitrile

-

Cyclopropylamine

-

Potassium Carbonate (K₂CO₃) or other suitable base

-

Dimethylformamide (DMF) or other polar aprotic solvent

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloronicotinonitrile (1.0 eq) in DMF.

-

Addition of Reagents: Add potassium carbonate (2.0 eq) to the solution, followed by the dropwise addition of cyclopropylamine (1.2 eq).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine ring, the methine and methylene protons of the cyclopropyl group, and a broad singlet for the amine proton.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the pyridine ring, the nitrile group, and the cyclopropyl group.

-

IR Spectroscopy: The infrared spectrum should exhibit a characteristic stretching vibration for the nitrile group (C≡N) around 2220 cm⁻¹ and N-H stretching vibrations in the range of 3300-3500 cm⁻¹.[3]

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of more complex molecules for drug discovery. Its primary application lies in its use as a precursor for compounds with potential therapeutic activity.

Role in Targeted Protein Degradation

A significant and emerging application for this compound is in the field of Targeted Protein Degradation (TPD) . Specifically, it is listed as a building block for PROteolysis TArgeting Chimeras (PROTACs) .[9]

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[10][11][12] This leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Caption: General mechanism of action for a PROTAC molecule.

This compound can be incorporated into a PROTAC molecule as part of the ligand that binds to either the target protein or the E3 ligase. Its chemical functionality allows for further elaboration and connection to a linker and the other ligand. The unique combination of the planar aromatic ring, the nucleophilic amine, and the three-dimensional cyclopropyl group provides a versatile scaffold for generating libraries of compounds for screening in TPD programs.

Conclusion

This compound is a synthetically accessible and highly valuable chemical building block. Its straightforward synthesis via nucleophilic aromatic substitution, coupled with its desirable structural features, makes it an attractive starting material for medicinal chemists. The growing interest in targeted protein degradation highlights the potential for this and related compounds to contribute to the development of the next generation of therapeutics. This guide provides the foundational knowledge for researchers to confidently synthesize, handle, and utilize this compound in their research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. PROTACs revolutionize small molecule drugs | CAS [cas.org]

- 3. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. yufengchemicals.com [yufengchemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]

- 10. Proteolysis Targeting Chimeras (PROTACs) based on celastrol induce multiple protein degradation for triple-negative breast cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of 2-(Cyclopropylamino)nicotinonitrile derivatives

An In-Depth Technical Guide to the Biological Activity of 2-(Cyclopropylamino)nicotinonitrile Derivatives

Foreword

The confluence of the rigid, planar pyridine ring and the strained, three-dimensional cyclopropyl group creates a unique chemical scaffold in this compound. This structure has emerged as a privileged core in modern medicinal chemistry, serving as a foundational building block for a diverse array of biologically active compounds.[1] Its inherent functionalities—a reactive nitrile, a secondary amine, and an aromatic nitrogen—provide multiple vectors for synthetic elaboration, enabling the exploration of vast chemical space. This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives built upon this versatile scaffold. We will delve into the mechanistic underpinnings of their anticancer and antiviral properties, detail key experimental protocols for their evaluation, and explore the critical structure-activity relationships that govern their potency and selectivity.

The this compound Scaffold: A Privileged Starting Point

The core molecule, this compound (CAS 52583-90-1), is recognized as a key intermediate in the synthesis of pharmaceuticals.[1][2] Its utility stems from a combination of factors:

-

Synthetic Tractability : The nitrile and amine groups are amenable to a wide range of chemical transformations, including coupling reactions and ring formations, making it an ideal starting point for library synthesis.[1]

-

Structural Rigidity and Planarity : The pyridine core provides a rigid anchor, which can facilitate predictable binding interactions with biological targets.

-

Hydrogen Bonding Capabilities : The pyridine nitrogen and the secondary amine proton act as key hydrogen bond acceptors and donors, respectively, which are crucial for molecular recognition within enzyme active sites.

-

Three-Dimensionality : The cyclopropyl moiety introduces a non-planar, three-dimensional element that can probe deeper, often hydrophobic, pockets in target proteins, potentially enhancing binding affinity and selectivity.

The convergence of these features has positioned this scaffold as particularly fruitful in the development of kinase inhibitors.[1][3]

Anticancer Activity: A Multi-Pronged Attack on Malignancy

Derivatives of the nicotinonitrile scaffold have demonstrated potent antiproliferative activity against a range of cancer cell lines through diverse mechanisms of action.[4][5]

Inhibition of Protein Kinases

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] The this compound scaffold has proven to be an excellent template for designing potent and selective kinase inhibitors.

-

Tyrosine Kinase (TK) Inhibition : Novel nicotinonitrile derivatives have been shown to exert strong antiproliferative activity by inhibiting tyrosine kinases.[6] Certain compounds were identified as potent TK inhibitors with IC50 values in the nanomolar range (311-352 nM), leading to cell cycle arrest and apoptosis.[6]

-

Pim Kinase Inhibition : The Pim family of serine/threonine kinases is frequently overexpressed in various cancers, promoting cell survival and proliferation. Nicotinonitrile derivatives have been developed as potent, sub-micromolar pan-Pim kinase inhibitors, comparable in potency to the broad-spectrum kinase inhibitor staurosporine.[7] These compounds induce cell cycle arrest at the G2/M phase and trigger apoptosis.[7]

-

Src Kinase Inhibition : As a non-receptor tyrosine kinase, Src plays a pivotal role in cancer cell growth, migration, and survival.[8] Spiro[pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives, which incorporate a related structural motif, have been developed as non-ATP competitive Src kinase inhibitors with IC50 values as low as 0.9 μM.[8][9] These inhibitors effectively suppress downstream ERK and Akt survival pathways.[8]

-

VEGFR-2 Inhibition : Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels that tumors require to grow.[10] Nicotinamide and pyrimidine-5-carbonitrile derivatives have been designed as potent VEGFR-2 inhibitors, with some compounds showing IC50 values in the nanomolar to low micromolar range.[10][11]

The general mechanism for kinase inhibition involves the derivative binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrate proteins and thereby interrupting the signaling cascade that promotes cancer cell proliferation and survival.

Caption: Simplified pathway of kinase inhibition by nicotinonitrile derivatives.

Induction of Apoptosis

Beyond kinase inhibition, these derivatives actively promote programmed cell death (apoptosis). Mechanistic studies have revealed that potent derivatives induce apoptosis through the intrinsic pathway.[6] This is characterized by:

-

Upregulation of p53 and Caspase-3 : A significant increase in the gene expression of the tumor suppressor p53 and the executioner caspase-3.[7]

-

Alteration of Bax/Bcl-2 Ratio : An increased expression ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[7]

-

Induction of Caspases 9 and 3 : Significant activation of initiator caspase-9 and executioner caspase-3, often by 3- to 6-fold.[6]

This multi-faceted induction of apoptosis makes these compounds particularly effective at eliminating cancer cells.

Antiviral Potential

While the primary focus has been on anticancer applications, related heterocyclic structures containing cyclopropylamino moieties have demonstrated significant antiviral activity.[12][13]

Several Z- and E-methylenecyclopropane nucleoside analogues, including a Z-2-amino-6-cyclopropylaminopurine derivative, were effective against a range of DNA viruses.[12] This compound was particularly potent against human cytomegalovirus (HCMV) with an EC50 of 0.4-2 µM and also showed efficacy against Epstein-Barr virus (EBV) and hepatitis B virus (HBV).[12]

Although derivatives of this compound itself are less explored in this context, the pyridine ring is a well-established scaffold in the development of antiviral agents.[14] The proven activity of structurally similar compounds suggests that this is a promising and underexplored area for future research. The potential mechanisms could involve the inhibition of viral enzymes like polymerases or proteases.

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is highly dependent on the nature and position of substituents on the pyridine ring and modifications to the cyclopropylamino group. SAR studies are crucial for optimizing lead compounds into clinical candidates.[15][16]

-

Substituents on the Aromatic Core : The introduction of different groups on the pyridine or an attached phenyl ring significantly modulates activity. For instance, in one series of nicotinonitriles, a derivative bearing a 4-methoxyphenyl group was among the most potent tyrosine kinase inhibitors.[6] The presence of halogen atoms or bulky groups can sometimes decrease antiproliferative activity, whereas hydroxyl (-OH) and methoxy (-OMe) groups can enhance it.[16]

-

The Role of the Nitrile Group : The cyano (-C≡N) group is a key feature. It is a strong electron-withdrawing group and can act as a hydrogen bond acceptor. In some contexts, such as with 2-phenylacrylonitrile derivatives, the cyano group helps to lock the molecule in a specific, active conformation.[17]

-

The Cyclopropyl Moiety : This group is critical for activity, likely by providing a conformational constraint and making favorable hydrophobic interactions within the target's binding site.

| Derivative Series | Target/Assay | Key Structural Features for High Activity | IC50/EC50 Range | Reference |

| Pyrazolo[3,4-b]pyridine-nicotinonitriles | Tyrosine Kinase (TK) | Phenyl/Methoxyphenyl substitutions | 311 - 352 nM (Enzyme IC50) | [6] |

| Nicotinonitrile Derivatives | Pim Kinases (1, 2, 3) | Varied heterocyclic substitutions | ≤ 0.28 µM (Enzyme IC50) | [7] |

| Spiro[pyrano[3,2-c]quinoline]-carbonitriles | Src Kinase | Specific spirocyclic scaffold | 0.9 - 5.9 µM (Enzyme IC50) | [8][9] |

| Z-2-amino-6-cyclopropylaminopurine | Human Cytomegalovirus (HCMV) | Purine core with cyclopropylamino group | 0.4 - 2.0 µM (Cell-based EC50) | [12] |

| Imidazopyridine-2-cyanoacrylamides | TAK1 Kinase | 2-Cyano-3-(6-methylpyridin-2-yl)acrylamide | 27 nM (Enzyme IC50) | [18] |

Table 1: Summary of biological activities for selected this compound derivatives and related compounds.

Experimental Protocols & Methodologies

To ensure the trustworthiness and reproducibility of findings, standardized and well-validated protocols are essential. Below are representative methodologies for evaluating the biological activity of these derivatives.

Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2 Example)

This protocol describes a method to determine the 50% inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Causality : This experiment directly measures the compound's ability to interfere with the primary biochemical function of the kinase—the phosphorylation of a substrate. It is the foundational assay for confirming the mechanism of action for a putative kinase inhibitor.

Methodology :

-

Reagent Preparation :

-

Prepare a stock solution of the test derivative (e.g., 10 mM in 100% DMSO).

-

Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

-

Reconstitute recombinant human VEGFR-2 enzyme and the substrate peptide (e.g., a poly-Glu-Tyr peptide) in assay buffer.

-

-

Assay Procedure (ELISA-based) :

-

Coat a 96-well microplate with the substrate peptide and incubate overnight at 4°C. Wash wells with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Prepare serial dilutions of the test derivative in assay buffer. Add 25 µL of each dilution to the appropriate wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

-

Add 25 µL of the VEGFR-2 enzyme solution to all wells except the background control.

-

Initiate the kinase reaction by adding 50 µL of ATP solution (at a concentration near the Km for the enzyme) to all wells.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction by washing the wells.

-

-

Detection :

-

Add a primary antibody that specifically recognizes the phosphorylated tyrosine residue (e.g., anti-phosphotyrosine-HRP conjugate). Incubate for 60 minutes.

-

Wash the wells thoroughly.

-

Add a chromogenic substrate (e.g., TMB). Allow color to develop.

-

Stop the color development with a stop solution (e.g., 1 M H2SO4).

-

-

Data Analysis :

-

Measure the absorbance at 450 nm using a microplate reader.

-

Subtract the background reading from all other readings.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot percent inhibition versus log[compound concentration] and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

-

Protocol: Cell Viability (MTT) Assay

This assay assesses the cytotoxic or growth-inhibitory effects of a compound on cancer cell lines.

Causality : This cellular-level assay determines if the biochemical activity observed in an enzyme assay translates to an anti-proliferative effect in a living system. It measures the metabolic activity of the cell population, which correlates with the number of viable cells.

Methodology :

-

Cell Culture :

-

Culture human cancer cell lines (e.g., HCT-116 colon cancer, MCF-7 breast cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 incubator.

-

-

Assay Procedure :

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the test derivative in the cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate the plate for 48-72 hours.

-

-

Detection :

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.

-

-

Data Analysis :

Caption: A typical workflow for the discovery and evaluation of novel derivatives.

Future Perspectives

The this compound scaffold represents a highly validated and promising starting point for the development of novel therapeutics. While significant progress has been made, particularly in oncology, several avenues warrant further exploration:

-

Expansion of Target Space : Beyond the current focus on kinases, these derivatives should be screened against other enzyme classes, such as proteases, helicases, and epigenetic targets, where the scaffold's features may prove advantageous.

-

Systematic Antiviral Screening : Given the promising results from related structures, a systematic evaluation of a diverse library of this compound derivatives against a broad panel of viruses is highly justified.

-

Dual-Target Inhibitors : The scaffold is suitable for designing dual-target inhibitors (e.g., inhibiting both a kinase and another target like COX-2), which can offer enhanced efficacy and a strategy to overcome drug resistance.[20]

-

Pharmacokinetic Optimization : Future work must focus on optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure they have favorable drug-like profiles for in vivo efficacy and safety.

References

- 1. This compound [myskinrecipes.com]

- 2. chemwhat.com [chemwhat.com]

- 3. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of 2'-aminospiro [pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (Z)- and (E)-2-(hydroxymethylcyclopropylidene)-methylpurines and pyrimidines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids [mdpi.com]

- 20. Dual-target inhibitors based on COX-2: a review from medicinal chemistry perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 2-(cyclopropylamino)nicotinonitrile

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide explores the potential mechanism of action of 2-(cyclopropylamino)nicotinonitrile, a versatile chemical intermediate with significant implications in modern drug discovery. While primarily recognized as a key building block in the synthesis of targeted therapeutics, particularly kinase inhibitors, its intrinsic pharmacological profile and the pathways modulated by its derivatives offer a compelling narrative for investigation.[1] This document will serve as a detailed roadmap for researchers seeking to elucidate the compound's biological activity, focusing on hypothesized targets and outlining robust experimental workflows for validation.

Introduction: The Chemical and Therapeutic Potential of a Unique Scaffold

This compound, with the chemical formula C₉H₉N₃, is a heterocyclic compound featuring a pyridine ring substituted with a cyclopropylamino group and a nitrile group.[2][3][4] Its molecular structure, particularly the reactive nitrile and amine functionalities, makes it an attractive starting material for the synthesis of complex molecules with therapeutic potential, notably in the realm of oncology.[1] The presence of the cyclopropane ring is also noteworthy, as this moiety is found in numerous biologically active compounds and can contribute to metabolic stability and target binding affinity.[5]

While direct studies on the mechanism of action of this compound are not extensively documented in publicly available literature, its role as a precursor for potent kinase inhibitors provides a strong foundation for hypothesizing its potential biological targets.[1] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, this guide will focus on a plausible, yet hypothetical, mechanism centered around kinase inhibition.

Hypothesized Mechanism of Action: A Scaffold for Kinase Inhibition

Based on the structural motifs present in this compound and its documented use in the synthesis of kinase inhibitors, we postulate that its derivatives are likely to function as competitive inhibitors of ATP binding to the active site of specific kinases. The nicotinonitrile core can serve as a scaffold that orients the cyclopropylamino group and other potential modifications towards key residues within the ATP-binding pocket.

Two illustrative and plausible kinase targets, based on the activities of structurally related compounds, are Transforming growth factor-beta-activated kinase 1 (TAK1) and Casein Kinase 2α (CSNK2A) .

-

TAK1 Inhibition: TAK1 is a key regulator of the NF-κB and MAPK signaling pathways, which are crucial for cell survival and inflammation.[6] The 2-cyanoacrylamide moiety, structurally related to the nicotinonitrile group, is a known feature of TAK1 inhibitors.[6] It is plausible that derivatives of this compound could be designed to interact with the ATP binding site of TAK1, thereby inhibiting its downstream signaling and inducing apoptosis in cancer cells.

-

CSNK2A Inhibition: CSNK2A is another important kinase implicated in cancer cell proliferation and survival. The 3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidine scaffold, which shares the cyclopropylamino and cyano-substituted heterocyclic core with our compound of interest, has been shown to yield potent and selective inhibitors of CSNK2A.[7] This suggests that the this compound scaffold is well-suited for targeting the ATP-binding pocket of CSNK2A.

The following diagram illustrates the hypothesized signaling pathways that could be modulated by derivatives of this compound.

Caption: Hypothesized signaling pathways modulated by this compound derivatives.

Experimental Validation: A Step-by-Step Guide

To investigate the hypothesized mechanism of action, a multi-tiered experimental approach is recommended. This workflow is designed to first screen for general kinase inhibitory activity and then to identify and validate specific kinase targets.

Initial Screening for Kinase Inhibitory Activity

The first step is to determine if this compound or its derivatives possess general kinase inhibitory properties.

Protocol: In Vitro Kinase Inhibition Assay Panel

-

Compound Preparation: Synthesize a small library of derivatives of this compound with modifications to the pyridine ring or the amine group to explore structure-activity relationships. Prepare stock solutions of the parent compound and its derivatives in a suitable solvent (e.g., DMSO).

-

Kinase Panel Selection: Utilize a commercially available kinase panel (e.g., a panel of 50-100 kinases) that includes representative members from different kinase families, including TAK1 and CSNK2A.

-

Assay Performance: Perform in vitro kinase activity assays using a radiometric or fluorescence-based method. The assay should measure the phosphorylation of a substrate by each kinase in the presence and absence of the test compounds.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound at a fixed concentration (e.g., 10 µM). Compounds showing significant inhibition (>50%) against one or more kinases should be selected for further investigation.

Target Identification and Validation

Once initial "hits" are identified, the next phase focuses on confirming the specific kinase targets and characterizing the inhibitory activity.

Protocol: IC50 Determination and Binding Assays

-

IC50 Determination: For the most promising kinase targets identified in the initial screen, perform dose-response studies to determine the half-maximal inhibitory concentration (IC50) of the active compounds. This will quantify the potency of the inhibitors.

-

Direct Binding Assays: To confirm direct interaction between the compound and the target kinase, perform biophysical assays such as:

-

Surface Plasmon Resonance (SPR): To measure the binding affinity (KD) and kinetics of the interaction.

-

Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding.

-

-

Mechanism of Inhibition Studies: Conduct kinetic experiments to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.

The following diagram outlines the experimental workflow for target validation.

Caption: Experimental workflow for validating kinase targets.

Cellular Assays for Target Engagement and Phenotypic Effects

The final step is to assess the activity of the compounds in a cellular context to ensure that the observed in vitro inhibition translates to a biological effect.

Protocol: Cellular Target Engagement and Phenotypic Assays

-

Cellular Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that the compound binds to the target kinase within intact cells.

-

Phosphorylation Assays: Treat cancer cell lines known to be dependent on the target kinase with the active compounds. Use Western blotting or ELISA to measure the phosphorylation levels of downstream substrates of the target kinase. A reduction in phosphorylation would indicate target engagement and inhibition.

-

Phenotypic Assays: Evaluate the effect of the compounds on cancer cell proliferation, viability, and apoptosis using assays such as MTT, colony formation, and Annexin V staining.

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables for easy comparison.

| Compound | Target Kinase | % Inhibition (10 µM) | IC50 (nM) | Binding Affinity (KD, nM) |

| Parent Compound | TAK1 | 15% | >10,000 | N/D |

| CSNK2A | 25% | >10,000 | N/D | |

| Derivative 1 | TAK1 | 85% | 50 | 25 |

| Derivative 2 | CSNK2A | 92% | 35 | 18 |

N/D: Not Determined

Conclusion

While this compound is primarily known as a chemical intermediate, its structural features strongly suggest a potential role as a scaffold for the development of potent and selective kinase inhibitors. This guide has outlined a plausible, hypothesized mechanism of action centered on the inhibition of key oncogenic kinases such as TAK1 and CSNK2A. The detailed experimental workflows provided offer a comprehensive and self-validating approach for researchers to systematically investigate this hypothesis, from initial screening to cellular validation. The insights gained from such studies will not only elucidate the pharmacological profile of this intriguing molecule but also pave the way for the development of novel targeted therapies.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | C9H9N3 | CID 11513793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 52583-90-1 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

The Strategic Core: A Technical Guide to 2-(Cyclopropylamino)nicotinonitrile in Kinase Inhibitor Synthesis

Introduction: The Unassuming Architect of a Blockbuster Cancer Drug

In the landscape of modern oncology, the development of targeted therapies has revolutionized patient outcomes. Among these, the selective inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6) has emerged as a cornerstone in the treatment of hormone receptor-positive (HR+) breast cancer. At the heart of one of the first-in-class and most successful CDK4/6 inhibitors, Palbociclib (Ibrance®), lies a deceptively simple yet strategically vital chemical scaffold: 2-(cyclopropylamino)nicotinonitrile. This in-depth technical guide provides a comprehensive literature review of this key intermediate, detailing its synthesis, its pivotal role in the construction of Palbociclib, the intricate molecular interactions it facilitates, and the structure-activity relationships that underscore its efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of the chemistry that drives this critical class of anticancer agents.

Synthesis of a Key Building Block: this compound

The primary and most industrially relevant synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This method is favored for its high efficiency and the ready availability of the starting materials.

Causality of Experimental Choices

The choice of a nucleophilic aromatic substitution pathway is dictated by the electronic properties of the starting material, 2-chloronicotinonitrile. The electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen atom activates the chlorine atom at the 2-position, making it an excellent leaving group for nucleophilic attack by cyclopropylamine. The use of a base is crucial to deprotonate the cyclopropylamine, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The selection of a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is ideal as it can solvate the cationic species, thereby accelerating the reaction rate.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure based on established chemical principles for SNAr reactions of this type, as alluded to in patent literature for related syntheses[1].

Materials:

-

2-Chloronicotinonitrile

-

Cyclopropylamine

-

Potassium Carbonate (K2CO3) or Triethylamine (TEA)

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinonitrile (1 equivalent).

-

Solvent and Base Addition: Add DMSO to dissolve the starting material. Then, add a suitable base, such as potassium carbonate (2-3 equivalents) or triethylamine (2-3 equivalents).

-

Nucleophile Addition: Slowly add cyclopropylamine (1.1-1.5 equivalents) to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with water and then with brine to remove residual DMSO and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

The Pivotal Role in Palbociclib Synthesis

This compound serves as a crucial precursor for the construction of the pyrido[2,3-d]pyrimidine core of Palbociclib. This bicyclic heterocycle is the foundational scaffold that orients the key pharmacophoric elements for effective binding to the ATP pocket of CDK4/6.

The Pathway from Nicotinonitrile to Pyrido[2,3-d]pyrimidine

The synthesis of Palbociclib from this compound involves a multi-step process that culminates in the formation of the pyrido[2,3-d]pyrimidine ring system. A key transformation is the reaction of the 2-amino-3-cyano-pyridine moiety with a suitable three-carbon synthon, often a derivative of crotonic acid, to construct the pyrimidinone ring. This is a common strategy in the synthesis of this class of compounds[2][3].

***```dot graph Palbociclib_Synthesis_Pathway { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="2-Chloronicotinonitrile"]; B [label="Cyclopropylamine"]; C [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Pyrido[2,3-d]pyrimidine Intermediate"]; E [label="Palbociclib", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> C [label="S_NAr"]; B -> C; C -> D [label="Ring Cyclization"]; D -> E [label="Further Functionalization"]; }

Caption: Key interactions of Palbociclib within the CDK6 active site.

The cyclopentyl group, which is introduced later in the synthesis, occupies a hydrophobic pocket, while the piperazine moiety extends into the solvent-exposed region, providing opportunities for further modification to fine-tune pharmacokinetic properties. [4]The acetyl group on the pyrimidinone ring also contributes to the binding affinity.

Structure-Activity Relationship (SAR) Insights

The development of Palbociclib involved extensive SAR studies to optimize potency and selectivity for CDK4/6 over other kinases. The this compound core provided a rigid and planar scaffold that was amenable to systematic modification.

-

The 2-Amino Linker: The secondary amine linker is critical for the hydrogen bonding interactions with the kinase hinge region. Modifications to this linker generally lead to a significant loss of activity.

-

The Pyridine Ring: The nitrogen atom in the pyridine ring is essential for the hydrogen bond acceptor interaction.

-

The Cyclopropyl Group: While not directly part of the final Palbociclib structure, the cyclopropyl group in the intermediate is a simple, small lipophilic group. In the broader context of medicinal chemistry, cyclopropyl groups are often introduced to improve metabolic stability and potency. [5]In the synthesis of Palbociclib, the focus shifts to the cyclopentyl group on the pyrimidinone nitrogen, which was found to be optimal for fitting into the hydrophobic pocket.

-

The C6-Position: The acetyl group at the C6 position of the pyrido[2,3-d]pyrimidine ring was found to be optimal for potency. [6]

Compound/Analog Modification CDK4 IC50 (nM) CDK6 IC50 (nM) Reference | Palbociclib | - | 11 | 16 | |[2] | Analog 1 | C6-H | >5000 | >5000 | |[6] | Analog 2 | C5-H | 160 | - | |[6] | Ribociclib | Structurally similar pyrido[2,3-d]pyrimidine | 10 | 39 | |[7] | Abemaciclib | 2-anilinobenzimidazole core | 2 | 10 | |[7]

Note: The table presents a selection of data for illustrative purposes. IC50 values can vary depending on the assay conditions.

Pharmacokinetic Profile of Palbociclib

The structural features derived from the this compound scaffold and subsequent modifications contribute to the favorable pharmacokinetic profile of Palbociclib, allowing for oral administration.

-

Absorption: Palbociclib has a mean absolute bioavailability of 46% and is recommended to be taken with food. The time to reach maximum plasma concentration (Tmax) is generally between 6 to 12 hours. [8]* Distribution: Palbociclib is approximately 85% bound to human plasma proteins and has a large apparent volume of distribution. [9][10]* Metabolism: The primary route of metabolism is through oxidation and sulfation, mainly mediated by CYP3A4 and SULT2A1 enzymes. [8][11][12]* Excretion: Palbociclib is primarily eliminated through feces, with a smaller portion excreted in the urine, mostly as metabolites. The mean plasma elimination half-life is approximately 29 hours. [10][13]

Conclusion: A Cornerstone of Modern Drug Discovery

This compound, while not a therapeutic agent in itself, represents a quintessential example of a strategically designed building block in modern drug discovery. Its straightforward synthesis and the versatile chemical handles it possesses have enabled the efficient construction of the complex pyrido[2,3-d]pyrimidine scaffold of Palbociclib. The structural and electronic properties of this intermediate are fundamental to the mechanism of action of this blockbuster drug, facilitating the precise interactions required for potent and selective inhibition of CDK4/6. The continued exploration of derivatives based on this and related nicotinonitrile scaffolds promises to yield the next generation of targeted therapies for cancer and other diseases.

References

- 1. UA80140C2 - Improved method of making nevirapine, intermediate (variants) - Google Patents [patents.google.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. mdpi.com [mdpi.com]

- 10. Palbociclib - Wikipedia [en.wikipedia.org]

- 11. Frontiers | Exploring pharmacokinetic variability of palbociclib in HR+/HER2- metastatic breast cancer: a focus on age, renal function, and drug–gene interactions [frontiersin.org]

- 12. oncologynewscentral.com [oncologynewscentral.com]

- 13. Clinical Pharmacokinetics and Pharmacodynamics of the Cyclin-Dependent Kinase 4 and 6 Inhibitors Palbociclib, Ribociclib, and Abemaciclib - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: Discovery and Background of Nicotinonitrile Compounds in Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinonitrile, or 3-cyanopyridine, represents a cornerstone scaffold in modern medicinal chemistry and fine chemical synthesis.[1] Its unique electronic architecture, combining a π-deficient pyridine ring with an electron-withdrawing nitrile group, imparts a versatile reactivity profile that has been exploited in the synthesis of a multitude of biologically active agents and advanced materials.[1][2] This technical guide provides a comprehensive exploration of the nicotinonitrile core, from its historical discovery rooted in early pyridine chemistry to its contemporary applications in drug development. We will dissect key synthetic methodologies, including industrial-scale production and laboratory-proven protocols, and delve into the structure-activity relationships that make nicotinonitrile derivatives potent modulators of various biological targets. This document is intended to serve as a practical resource for researchers, offering field-proven insights, detailed experimental workflows, and a robust framework for the rational design of novel nicotinonitrile-based compounds.

Historical Context: From Coal Tar to a Privileged Scaffold

The story of nicotinonitrile is inseparable from the history of its parent heterocycle, pyridine. Pyridine was first isolated in the 1840s by Scottish chemist Thomas Anderson, who obtained it through the high-temperature heating of animal bones.[3] For decades, the primary source of pyridine and its derivatives was coal tar, a byproduct of the coking process in the steel industry.[4][5] The chemical structure of pyridine, a benzene ring with one CH group replaced by a nitrogen atom, was determined in the 1860s-70s by Wilhelm Körner and James Dewar.[3][4]

The synthesis of nicotinonitrile itself followed the broader exploration of pyridine chemistry. Early methods involved the transformation of more readily available pyridine derivatives. For instance, nicotinonitrile can be prepared from nicotinic acid (a derivative of nicotine oxidation) or from its corresponding amide, nicotinamide.[6][7] These foundational methods, while groundbreaking, paved the way for more efficient and scalable synthetic routes that enabled the widespread use of nicotinonitrile as a chemical intermediate. Its emergence as a "privileged scaffold" in medicinal chemistry is a testament to its structural and functional utility, appearing in numerous natural products and FDA-approved drugs.[2][8]

Synthesis of the Nicotinonitrile Core: Industrial and Laboratory Perspectives

The availability of nicotinonitrile is crucial for its application in research and industry. Methodologies have evolved to encompass both large-scale industrial production and versatile laboratory-scale syntheses.

Industrial Production: Vapor-Phase Ammoxidation

The dominant industrial method for producing nicotinonitrile is the vapor-phase ammoxidation of 3-methylpyridine (also known as β-picoline).[9][10] This highly efficient process involves the reaction of 3-methylpyridine with ammonia and air over a metal oxide catalyst at elevated temperatures.[10] The reaction is highly exothermic and selective, with water being the only significant byproduct, making it a relatively "green" process.[10]

Causality in Experimental Design: The choice of catalyst is critical for maximizing yield and selectivity. Vanadium-based catalysts, often mixed with other metal oxides like molybdenum or antimony and supported on materials like titania or silica, are widely used due to their ability to facilitate the complex redox cycles required for the reaction.[10][11] The high temperatures (300–500 °C) provide the necessary activation energy, while the gaseous phase ensures efficient interaction between reactants and the catalyst surface.

Experimental Protocol: Vapor-Phase Ammoxidation of 3-Methylpyridine

-

Catalyst Bed Preparation: A fixed-bed reactor is packed with a supported vanadium oxide catalyst (e.g., V₂O₅-TiO₂). The catalyst is pre-treated by heating under a flow of air to ensure optimal activity.

-

Reactant Feed: A pre-heated gaseous mixture of 3-methylpyridine, excess ammonia, and air is continuously fed into the top of the reactor. The molar ratio of reactants is carefully controlled to optimize conversion and prevent side reactions.

-

Reaction Execution: The reaction is maintained at a temperature between 350-450 °C.[10] The gaseous reactants flow through the catalyst bed, where the ammoxidation occurs: H₃CC₅H₄N + NH₃ + 1.5 O₂ → NCC₅H₄N + 3 H₂O[9]

-

Product Quenching and Separation: The hot gaseous effluent from the reactor, containing nicotinonitrile, unreacted starting materials, and water, is rapidly cooled in a quench tower.

-

Purification: The condensed liquid mixture is separated. Nicotinonitrile is purified from the aqueous layer and byproducts via fractional distillation. Unreacted 3-methylpyridine can be recovered and recycled back into the reactant feed.[11]

Caption: Industrial synthesis of nicotinonitrile via catalytic ammoxidation.

Laboratory Synthesis: Dehydration of Nicotinamide

For laboratory-scale synthesis, a classic and reliable method is the dehydration of nicotinamide using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀).[6] This method is well-documented in the peer-reviewed repository Organic Syntheses, ensuring its robustness and reproducibility.

Experimental Protocol: Dehydration of Nicotinamide with P₄O₁₀

Self-Validating System: This protocol's trustworthiness is derived from its source, which requires experiments to be independently verified in the checker's laboratory before publication.

-

Apparatus Setup: A dry 1-liter round-bottomed flask is connected via a wide-bore tube to a long air condenser arranged for distillation. A Claisen flask immersed in an ice-salt bath serves as the receiver to collect the solid product.[6]

-

Reactant Mixing: 100 g (0.82 mole) of powdered nicotinamide and 100 g (0.70 mole) of phosphorus pentoxide are added to the round-bottomed flask. The flask is stoppered and shaken vigorously to ensure thorough mixing of the powders.[6]

-

Reaction by Heating: The flask is heated rapidly and vigorously with a flame. The mixture will melt and then boil, with the nicotinonitrile product distilling over. Heating is continued for 15-20 minutes until no more product distills.[6]

-

Product Isolation: The apparatus is allowed to cool. The crude solid product in the condenser and receiver is rinsed out with ether or acetone.[6]

-

Purification: The solvent is removed by distillation on a steam bath. The remaining residue is then distilled at atmospheric pressure using an air condenser to yield pure nicotinonitrile (boiling point: 205–208 °C; melting point: 50–51 °C). The expected yield is 83–84%.[6]

The Nicotinonitrile Scaffold in Drug Discovery

The nitrile group is a key pharmacophore found in over 30 FDA-approved drugs.[12][13] When incorporated into the pyridine ring, it creates the nicotinonitrile scaffold, which serves as a powerful starting point for drug design due to several advantageous properties.

Pillars of Activity:

-

Metabolic Stability: The nitrile group is generally robust and not readily metabolized, which can improve a drug's pharmacokinetic profile.[12][13]

-

Target Interactions: The nitrogen atom of the nitrile is a potent hydrogen bond acceptor, allowing it to form key interactions with protein targets.[12] The linear geometry of the C≡N group allows it to fit into narrow binding pockets.[14]

-

Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the nitrile group influences the electronics of the pyridine ring and can improve properties like solubility and bioavailability.[12][15]

Case Study: Nicotinonitrile-Based Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The nicotinonitrile core is a prominent feature in several successful kinase inhibitors. The nitrile group often forms a critical hydrogen bond with the "hinge region" of the kinase active site, a conserved backbone segment that is essential for anchoring inhibitors.

Caption: Workflow for developing nicotinonitrile-based targeted therapies.

Table 1: Representative Nicotinonitrile-Containing Pharmaceuticals

| Drug Name | Target Class | Therapeutic Area | Role of Nicotinonitrile Moiety |

| Letrozole | Aromatase Inhibitor | Breast Cancer | The nitrile group interacts with the heme iron of the enzyme, contributing to potent and selective inhibition.[12] |

| Vildagliptin | DPP-4 Inhibitor | Type 2 Diabetes | The nitrile group forms a reversible covalent bond with a serine residue in the enzyme's active site.[12] |

| Ruxolitinib | JAK Kinase Inhibitor | Myelofibrosis | The cyanopyrazole moiety, derived from a nicotinonitrile precursor, engages in key interactions within the ATP-binding pocket. |

| Bosutinib | Abl/Src Kinase Inhibitor | Leukemia | A dichlorophenyl-substituted nicotinonitrile derivative serves as the core scaffold for this dual kinase inhibitor.[2] |

Characterization of Nicotinonitrile Derivatives

Unambiguous structural confirmation is a prerequisite for any research involving novel compounds. A standard suite of analytical techniques is employed to characterize nicotinonitrile derivatives.

-

Infrared (IR) Spectroscopy: Provides definitive evidence for the presence of the nitrile group. The C≡N triple bond exhibits a characteristic, sharp absorption band in the range of 2210–2240 cm⁻¹, a region of the spectrum that is often uncongested.[16][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the most powerful tools for elucidating the complete molecular structure. The number of signals, their chemical shifts, and coupling patterns reveal the substitution pattern on the pyridine ring and the structure of any appended functional groups.[18][19]

-

Mass Spectrometry (MS): Determines the molecular weight of the compound with high accuracy, confirming its elemental composition. Fragmentation patterns can provide further structural clues.[16][17]

-

Elemental Analysis: Measures the percentage composition of C, H, and N, providing experimental data to validate the proposed molecular formula.[18]

Future Outlook

The utility of the nicotinonitrile scaffold is far from exhausted. Its application continues to expand into new therapeutic areas, including the development of agents for neurodegenerative diseases and infectious diseases.[2][20] Furthermore, the unique electronic properties of nicotinonitrile derivatives are being explored in materials science for applications in organic electronics and dyes.[1] As synthetic methodologies become more sophisticated and our understanding of biological pathways deepens, the rational design of novel nicotinonitrile-based molecules will undoubtedly continue to yield groundbreaking discoveries in both medicine and technology.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. acs.org [acs.org]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Nicotinonitrile - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. US4051140A - Preparation of pyridines and nicotinonitrile from piperidines - Google Patents [patents.google.com]

- 12. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 17. Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives - ProQuest [proquest.com]

- 18. Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. [PDF] A Review on The Chemistry of Nicotinonitriles and Their applications | Semantic Scholar [semanticscholar.org]

The Strategic Role of 2-(Cyclopropylamino)nicotinonitrile in Modern Drug Discovery

An In-depth Technical Guide for Researchers

As a cornerstone scaffold in medicinal chemistry, 2-(Cyclopropylamino)nicotinonitrile has emerged as a critical building block for a new generation of targeted therapeutics. Its unique structural and electronic properties make it an exceptionally versatile starting point for synthesizing potent and selective modulators of key cellular signaling pathways. This guide provides an in-depth exploration of its core research applications, focusing on the rationale behind its use in kinase inhibitor development and offering practical insights for its application in the laboratory.

Compound Profile: Physicochemical Properties and Strategic Value

This compound, with the CAS number 52583-90-1, is a heterocyclic compound featuring a pyridine ring substituted with a cyclopropylamino group at the 2-position and a nitrile group at the 3-position.[1][2] This specific arrangement of functional groups is not accidental; it is a deliberate design element that confers significant advantages in drug development.

The cyclopropyl group is a "bioisostere" for larger, more flexible alkyl groups. Its rigid, three-membered ring structure introduces conformational constraint, which can lock a molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for its target protein.[3] Furthermore, this moiety often improves metabolic stability, leading to a longer in vivo half-life for drug candidates.[3] The aminopyridine core, along with the strategically placed nitrile, provides crucial hydrogen bond donors and acceptors that are essential for anchoring the molecule within the ATP-binding pocket of protein kinases.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉N₃ | [1][5] |

| Molecular Weight | 159.19 g/mol | [1][4] |

| CAS Number | 52583-90-1 | [1][2][6] |

| IUPAC Name | 2-(cyclopropylamino)pyridine-3-carbonitrile | [1] |

| Topological Polar Surface Area | 48.7 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Classification | Protein Degrader Building Block |[6] |

Core Application: A Privileged Scaffold for Kinase Inhibitors

The primary and most impactful application of this compound is as a foundational scaffold for the synthesis of protein kinase inhibitors.[4] Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer and inflammatory disorders.[7][8] This makes them a major class of drug targets.

The development workflow for kinase inhibitors using this scaffold typically involves a multi-step process that leverages the reactivity of its nitrile and amine groups.

Caption: General workflow for kinase inhibitor synthesis.

This modular approach allows chemists to rapidly generate libraries of diverse compounds, which can then be screened against a panel of kinases to identify potent and selective inhibitors for specific therapeutic targets.

Key Therapeutic Targets and Pathways

Derivatives of the this compound scaffold have been successfully employed to target several critical signaling pathways implicated in human disease.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a central kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 family receptors (IL-1R).[9] These pathways are crucial for the innate immune response, and their overactivation can lead to chronic inflammatory and autoimmune diseases.[10] IRAK4's activity depends on both its kinase function and its role as a scaffolding protein to assemble the "Myddosome" signaling complex.[11]

Small molecule inhibitors that block IRAK4 activity are therefore attractive therapeutic targets.[9] Recently, the field has moved towards targeted protein degradation, where heterobifunctional molecules containing an IRAK4 binder are used to completely eliminate the protein, addressing both its kinase and scaffolding functions.[11][12] this compound serves as a key building block in the synthesis of the IRAK4-binding portion of these next-generation therapeutics.[6]

Caption: Simplified IRAK4 signaling pathway.

The Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, TYK2) are intracellular tyrosine kinases that are essential for signaling from cytokine receptors.[13] This signaling occurs through the JAK-STAT pathway, which regulates immune cell development, activation, and function.[14] Dysregulation of the JAK-STAT pathway is a key driver of autoimmune diseases like rheumatoid arthritis and psoriasis, as well as certain blood cancers.[8][15]

JAK inhibitors ("jakinibs") are a class of drugs that interfere with this pathway.[14] The development of selective JAK inhibitors, which target specific members of the JAK family, is a major goal to improve efficacy and reduce side effects. The nicotinonitrile scaffold is instrumental in creating compounds that can differentiate between the highly similar ATP-binding sites of the different JAK enzymes.[16]

Caption: Overview of the JAK-STAT signaling pathway.

The versatility of the this compound scaffold has enabled its use in developing inhibitors for a wide array of other kinases relevant to cancer, including:

-

Pim Kinases: Involved in cell survival and proliferation, making them targets for liver and breast cancer.[17]

-

Tyrosine Kinases (TK): A broad family of kinases often mutated or overexpressed in various cancers.[7]

-

Cyclin-Dependent Kinases (CDK), such as CDK4: Key regulators of the cell cycle whose inhibition can halt tumor cell proliferation.[18]

-

Checkpoint Kinase 1 (CHK1): A central player in the DNA damage response, inhibitors can sensitize cancer cells to chemotherapy.[19]

Synthetic Methodologies and Protocols

The following protocols are generalized representations of common synthetic routes. Researchers should consult specific literature for detailed reaction conditions and optimize them for their specific needs.

This procedure describes a nucleophilic aromatic substitution (SNAr) reaction, a common method for synthesizing aminopyridines.

Objective: To synthesize the title compound from commercially available precursors.

Materials:

-

2-Chloronicotinonitrile

-

Cyclopropylamine

-

A suitable base (e.g., K₂CO₃, DIPEA)

-

A polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

-

To a solution of 2-chloronicotinonitrile (1.0 eq) in the chosen solvent, add the base (2.0-3.0 eq).

-

Add cyclopropylamine (1.2-1.5 eq) to the mixture.

-

Heat the reaction mixture at 80-120 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup by diluting with water and extracting with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

This protocol illustrates the cyclization of this compound to form a common kinase inhibitor core structure.[18]

Objective: To construct the fused pyrido[2,3-d]pyrimidine ring system.

Materials:

-

This compound

-

Dimethylformamide dimethyl acetal (DMF-DMA) or a similar cyclizing agent

-

A high-boiling point solvent (e.g., xylenes, diphenyl ether)

Procedure:

-

Suspend this compound (1.0 eq) in the chosen solvent.

-

Add DMF-DMA (1.5-2.0 eq) to the suspension.

-

Heat the mixture to reflux (typically >140 °C) for several hours until the reaction is complete, as monitored by TLC or LC-MS.

-

Cool the reaction mixture, which often results in the precipitation of the product.

-

Collect the solid product by filtration, wash with a non-polar solvent (e.g., hexanes), and dry under vacuum.

-

The resulting pyrido[2,3-d]pyrimidine core can then be further functionalized in subsequent steps (e.g., halogenation followed by cross-coupling).

Future Perspectives

The utility of this compound continues to expand beyond traditional kinase inhibition. Its incorporation into PROTACs (PROteolysis TArgeting Chimeras) and other molecular degraders is a rapidly growing area of research.[11][12] These advanced therapeutics co-opt the cell's own protein disposal machinery to eliminate disease-causing proteins entirely, offering a potentially more profound and durable therapeutic effect than simple inhibition. As a validated and versatile building block, this compound is poised to remain a vital tool in the development of innovative medicines for the foreseeable future.

References

- 1. This compound | C9H9N3 | CID 11513793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound [myskinrecipes.com]

- 5. scbt.com [scbt.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase [pubmed.ncbi.nlm.nih.gov]

- 8. The recent medicinal chemistry development of Jak2 tyrosine kinase small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dermnetnz.org [dermnetnz.org]

- 14. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 15. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-(Cyclopropylamino)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Profile of a Key Building Block

2-(Cyclopropylamino)nicotinonitrile, a substituted aminopyridine, has emerged as a molecule of significant interest within the landscape of pharmaceutical and agrochemical research. Its unique structural motif, featuring a cyclopropylamine moiety attached to a pyridine-3-carbonitrile core, renders it a versatile building block in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors for targeted cancer therapies. As the utility of this compound expands, so does the necessity for a comprehensive understanding of its safety profile and the implementation of rigorous handling protocols to ensure the well-being of laboratory personnel.

This in-depth technical guide provides a holistic overview of the safety and handling considerations for this compound. Moving beyond generic laboratory safety procedures, this document synthesizes available data on this compound and its structural analogues to offer a nuanced and practical framework for its safe use in a research and development setting. By elucidating the "why" behind the "how," this guide empowers researchers to make informed decisions, fostering a culture of safety and scientific integrity.

Hazard Identification and Toxicological Profile

A thorough understanding of a compound's intrinsic hazards is the cornerstone of safe laboratory practice. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.[1]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Data sourced from PubChem CID 11513793.[1]

Aminopyridines are known to be readily absorbed through the skin and gastrointestinal tract and can be acutely toxic.[2] Their toxicity is partly attributed to their ability to block potassium channels, which can lead to convulsions and seizures.[2] Cyclopropylamine is a flammable and toxic compound that can cause irritation to the skin, eyes, and respiratory system upon prolonged exposure.[3] Therefore, it is prudent to handle this compound with a high degree of caution, assuming a comparable or greater level of toxicity to its constituent parts.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The hierarchy of controls is a fundamental principle in occupational safety. Engineering controls, which are designed to remove the hazard at the source, are the most effective line of defense. When handling this compound, especially in powder form, the following engineering controls are paramount:

-

Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any airborne dust or vapors.[4][5]

Personal Protective Equipment (PPE) serves as the final barrier between the researcher and the chemical. The following PPE is mandatory when working with this compound:

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are essential. In situations where there is a significant risk of splashing, a face shield should be worn in addition to goggles.

-

Skin Protection:

-

Gloves: Nitrile gloves are recommended for handling this compound.[6] While specific breakthrough times for this compound are not available, data on related compounds like pyridine suggest that nitrile gloves offer adequate protection for incidental contact.[7][8] It is crucial to inspect gloves for any signs of degradation before use and to change them immediately if contamination is suspected. For prolonged operations, consider double-gloving.

-

Laboratory Coat: A flame-resistant lab coat with long sleeves, buttoned to the top, is required to protect the skin from accidental spills.

-

-

Respiratory Protection: In situations where engineering controls are not sufficient to control airborne concentrations, or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Experimental Workflow: Hierarchy of Controls

References

An In-depth Technical Guide to the Spectroscopic Data of 2-(Cyclopropylamino)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Cyclopropylamino)nicotinonitrile is a substituted pyridine derivative of increasing interest in medicinal chemistry and drug discovery. Its structural motif, featuring a nicotinonitrile core and a cyclopropylamino substituent, makes it a valuable building block for the synthesis of a diverse range of biologically active compounds. The nicotinonitrile scaffold is present in numerous approved drugs, highlighting its importance as a privileged structure in pharmaceutical development.[1] Accurate and comprehensive characterization of this compound is paramount for its effective utilization in research and development, ensuring the identity, purity, and stability of synthesized intermediates and final products.